5-amino-N-(3,5-dimethoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(3,5-dimethoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, an oxazole ring, and multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3,5-dimethoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesis. The process may include the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the oxazole ring and other functional groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3,5-dimethoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or other aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential interactions with enzymes or receptors.
Medicine: The compound could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-amino-N-(3,5-dimethoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-amino-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: A simpler analog lacking the oxazole and propan-2-yloxyphenyl groups.
N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Another analog with fewer functional groups.
Uniqueness
The presence of both the triazole and oxazole rings, along with the specific substituents, makes 5-amino-N-(3,5-dimethoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide unique
Properties
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O5/c1-14(2)35-18-8-6-16(7-9-18)25-28-21(15(3)36-25)13-31-23(26)22(29-30-31)24(32)27-17-10-19(33-4)12-20(11-17)34-5/h6-12,14H,13,26H2,1-5H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYRGQOVIKSZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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